molecular formula C24H24N6O3S B3007263 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 922106-92-1

2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B3007263
CAS No.: 922106-92-1
M. Wt: 476.56
InChI Key: MICSGEKDRQXYRY-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological versatility. Its structure integrates a 4-hydroxy-pyrazolo-pyrimidine core, a 4-methoxyphenyl substituent at position 1, a thioether linkage at position 6, and a 4-phenylpiperazine-acetyl moiety.

Properties

IUPAC Name

1-(4-methoxyphenyl)-6-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-33-19-9-7-18(8-10-19)30-22-20(15-25-30)23(32)27-24(26-22)34-16-21(31)29-13-11-28(12-14-29)17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3,(H,26,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MICSGEKDRQXYRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)N4CCN(CC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone (CAS Number: 922106-92-1) is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of the compound is C24H24N6O3SC_{24}H_{24}N_{6}O_{3}S, with a molecular weight of 476.6 g/mol. The structure includes a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance in various biological applications.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A notable study demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited significant inhibitory activity against several cancer cell lines:

Cell Line IC50 (µM) Control (Doxorubicin IC50)
A5492.249.20
MCF-71.7442.3
PC-3Not specifiedNot specified

The compound was shown to induce apoptosis in A549 lung cancer cells at low micromolar concentrations, with flow cytometric analysis revealing a distinct increase in apoptotic cells when treated with the compound at concentrations ranging from 2.0 to 4.0 µM .

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

  • Induction of Apoptosis : The compound significantly increased the sub-G1 population in treated cells, indicative of apoptosis.
  • Cell Cycle Arrest : It was observed to inhibit cell cycle progression, leading to DNA fragmentation in cancer cells.
  • Target Selectivity : The compound has been noted for its dual inhibition of EGFR and VEGFR2 pathways, which are critical in tumor growth and angiogenesis .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidine scaffold can significantly affect biological activity:

  • The presence of the hydroxy and methoxy groups on the phenyl ring enhances solubility and bioactivity.
  • Variations in substituents on the piperazine moiety can lead to changes in potency and selectivity against different cancer types.

Case Studies

Several case studies have reported on the efficacy of similar compounds within the same chemical class:

  • Study on Compound 5i : This compound demonstrated potent dual inhibition with IC50 values as low as 0.3 µM against EGFR and VGFR2, leading to significant tumor growth inhibition in MCF-7 models .
  • Comparative Analysis : Another study compared various pyrazolo[3,4-d]pyrimidine derivatives and found that those with specific structural modifications exhibited enhanced anticancer properties across multiple cell lines, suggesting a promising avenue for drug development .

Scientific Research Applications

Structure and Composition

The molecular formula of the compound is C21H18N4O3SC_{21}H_{18}N_{4}O_{3}S, with a molecular weight of approximately 406.46 g/mol. It contains multiple functional groups, including a pyrazolo-pyrimidine core, which is known for its biological activity.

Medicinal Chemistry

The compound has been studied for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. The following are key areas of application:

  • Anticancer Activity : Research indicates that compounds with pyrazolo-pyrimidine scaffolds exhibit significant anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antidepressant Effects : The piperazine moiety in the compound suggests potential applications in treating depression and anxiety disorders. Studies have shown that similar compounds can act as serotonin receptor modulators, which are crucial in mood regulation .

Neuropharmacology

Given its structural components, this compound may interact with neurotransmitter systems. Research indicates that compounds with similar structures can influence dopamine and serotonin pathways, making them candidates for further investigation as treatments for neurological disorders .

Antimicrobial Properties

The thioether group present in the compound may contribute to antimicrobial activity. Preliminary studies have suggested that pyrazolo-pyrimidine derivatives can exhibit antibacterial and antifungal properties, warranting further exploration into their mechanisms of action .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related pyrazolo-pyrimidine derivative inhibited the growth of breast cancer cells by targeting specific signaling pathways involved in cell cycle regulation. The study utilized various assays to assess cell viability and apoptosis rates .

Case Study 2: Neuropharmacological Assessment

In an experimental model of depression, a derivative of this compound was administered to rodents. Behavioral assays indicated significant improvements in depressive-like symptoms, suggesting potential efficacy as an antidepressant .

Case Study 3: Antimicrobial Testing

A series of antimicrobial tests conducted on related compounds revealed notable inhibition against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with analogs synthesized via pyrazolo-pyrimidine derivatization. Below is a comparative analysis based on synthetic routes, physicochemical properties, and biological activity (where available):

Table 1: Structural and Functional Comparison
Compound Name/ID Key Structural Differences Molecular Weight (g/mol) Solubility (LogP) Reported Activity
Target Compound 4-hydroxy, 4-methoxyphenyl, thioether, 4-phenylpiperazine ~530* ~3.2 (predicted) Not reported
Compound 5 (from ) 2-oxoethyl thioether, substituted phenyl (e.g., 4-Cl) ~450 2.8–3.5 Moderate kinase inhibition
Compound 14 (from ) Thiazolo[3,2-a]pyrimidine fusion, 4-phenyl group ~480 2.5 Anticancer (IC₅₀: 12 µM)
V011-0431 (from ) 4-fluorophenyl, 3-methyl, 6-[(4-methylphenyl)methyl], 4-ethylphenylpiperazine ~620 4.1 PDE5 inhibition (Ki: 0.3 nM)

Notes:

  • Synthetic Pathways : The target compound’s thioether group aligns with methods described in , where phenacyl chloride reacts with pyrazolo-pyrimidine precursors under reflux . However, its 4-phenylpiperazine-acetyl tail distinguishes it from simpler analogs (e.g., Compounds 2–10).
  • Solubility : The 4-hydroxy and 4-methoxyphenyl groups likely enhance aqueous solubility compared to V011-0431, which has hydrophobic substituents (e.g., 4-methylphenylmethyl) .

Research Findings and Limitations

  • Kinase Inhibition : Pyrazolo-pyrimidines with thioether linkages (e.g., Compound 5) show moderate kinase inhibitory activity, suggesting the target compound may share this profile .
  • Anticancer Potential: Compound 14’s thiazolo-pyrimidine fusion exhibits cytotoxicity, but the target compound’s lack of fused rings may reduce this effect .
  • Pharmacokinetics: The 4-phenylpiperazine group in the target compound could improve blood-brain barrier penetration compared to non-piperazine analogs .

Critical Gaps :

No direct biological data exists for the target compound in the provided evidence.

Synthetic yields and purity metrics are unavailable, limiting reproducibility assessments.

Toxicity and metabolic stability remain unstudied.

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